molecular formula C17H28ClNO B1395513 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219960-84-5

3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1395513
M. Wt: 297.9 g/mol
InChI Key: HSLUKZIUKURQGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride, also known as 3-IPMEP, is a synthetic compound that has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, as well as in the development of new drugs. In addition, 3-IPMEP has been used to study the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride has been used in the synthesis of novel drugs such as peptide analogs and in the development of new drugs.

Mechanism Of Action

The mechanism of action of 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride is not fully understood. However, it is known to interact with certain enzymes in the body and affect their activity. For example, 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride has been shown to inhibit the activity of the enzyme tyrosine kinase, which plays an important role in cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme tyrosine kinase, which plays an important role in cell signaling pathways. In addition, 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Advantages And Limitations For Lab Experiments

3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride can be toxic if ingested and should be handled with care.

Future Directions

There are several potential future directions for 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride research. One potential direction is to further investigate the mechanism of action of 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride and its effects on cell signaling pathways. In addition, further research could be conducted to explore the potential therapeutic applications of 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride, such as its potential use as an anti-cancer drug. Another potential direction is to investigate the potential toxicity of 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride and its effects on the body. Finally, further research could be conducted to explore the potential applications of 3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride in the synthesis of novel drugs.

properties

IUPAC Name

3-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13(2)16-7-6-14(3)17(11-16)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUKZIUKURQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.